Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Research has indicated potential anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1416341-45-1) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
This compound features a pyrazole core substituted with an amino group at the 5-position and a methoxyphenyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of approximately 247.25 g/mol. The unique structure enhances its chemical reactivity and biological activity compared to other similar compounds.
Synthesis
The synthesis typically involves the reaction of 3-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions, leading to the formation of a hydrazone intermediate that cyclizes to form the pyrazole ring. Final product isolation often includes esterification steps.
Synthetic Route Overview
Step | Description |
---|---|
Reactants | 3-methoxyphenylhydrazine, methyl acetoacetate |
Conditions | Acidic or basic media |
Intermediate | Hydrazone |
Final Product | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The exact mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that it could induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death. Additionally, it has demonstrated microtubule-destabilizing effects at concentrations as low as 20 μM .
Case Study: Anticancer Efficacy
A study involving various pyrazole derivatives indicated that those with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation across multiple types, including lung and colorectal cancers. The structure-activity relationship (SAR) analysis highlighted that substituents on the pyrazole ring significantly influenced anticancer efficacy .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammation in animal models of neuropathic pain, suggesting a mechanism involving inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
- Receptor Interaction : It could bind to receptors that mediate inflammatory responses or apoptosis signaling pathways.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-4-8(6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |
InChI Key |
ASYZHMBQNXFYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
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